molecular formula C16H24O3 B14221331 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol CAS No. 779349-32-5

1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol

Cat. No.: B14221331
CAS No.: 779349-32-5
M. Wt: 264.36 g/mol
InChI Key: FQWSKJZEHVQQQD-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a hydroxyl group, along with a 2,2-dimethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 4-phenylcyclohexanone. This intermediate is then reacted with 2,2-dimethoxyethanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products

    Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanal.

    Reduction: Formation of 1-(2,2-dimethoxyethyl)-4-phenylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethoxyethyl)-4-phenylcyclohexane: Lacks the hydroxyl group, resulting in different chemical properties.

    4-Phenylcyclohexanone: Contains a ketone group instead of the hydroxyl and dimethoxyethyl groups.

    1-(2,2-Dimethoxyethyl)-4-phenylcyclohexanal: Contains an aldehyde group instead of the hydroxyl group.

Uniqueness

1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the 2,2-dimethoxyethyl side chain, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

779349-32-5

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-4-phenylcyclohexan-1-ol

InChI

InChI=1S/C16H24O3/c1-18-15(19-2)12-16(17)10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14-15,17H,8-12H2,1-2H3

InChI Key

FQWSKJZEHVQQQD-UHFFFAOYSA-N

Canonical SMILES

COC(CC1(CCC(CC1)C2=CC=CC=C2)O)OC

Origin of Product

United States

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